2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine
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Overview
Description
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine is a chemical compound with a complex structure that includes a benzoyl group, a chlorophenyl group, and a diaminomethylidene guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine typically involves multiple steps, starting with the preparation of the benzoyl and chlorophenyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
- Step 1: Preparation of Benzoyl Intermediate:
- Reagents: Benzoyl chloride, anhydrous aluminum chloride
- Conditions: Anhydrous conditions, low temperature
- Reaction: Benzoylation of the starting material to form the benzoyl intermediate
- Step 2: Preparation of Chlorophenyl Intermediate:
- Reagents: Chlorobenzene, anhydrous aluminum chloride
- Conditions: Anhydrous conditions, low temperature
- Reaction: Chlorination of the benzene ring to form the chlorophenyl intermediate
- Step 3: Coupling Reaction:
- Reagents: Benzoyl intermediate, chlorophenyl intermediate, guanidine
- Conditions: Anhydrous conditions, moderate temperature
- Reaction: Coupling of the intermediates with guanidine to form the final product
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine undergoes various types of chemical reactions, including:
- Oxidation Reactions:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents, moderate temperature
- Products: Oxidized derivatives of the compound
- Reduction Reactions:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous conditions, low temperature
- Products: Reduced derivatives of the compound
- Substitution Reactions:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Organic solvents, moderate temperature
- Products: Substituted derivatives of the compound
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired products are obtained.
Major Products Formed:
Scientific Research Applications
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine has a wide range of scientific research applications, including:
- Chemistry:
- Used as a reagent in organic synthesis
- Studied for its unique chemical properties and reactivity
- Biology:
- Investigated for its potential biological activity
- Used in studies of enzyme inhibition and protein interactions
- Medicine:
- Explored for its potential therapeutic applications
- Studied for its effects on cellular pathways and molecular targets
- Industry:
- Used in the production of specialty chemicals
- Investigated for its potential use in materials science and nanotechnology
Mechanism of Action
The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine can be compared with other similar compounds, such as:
- N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
- N-(2-Benzoyl-4-chlorophenyl)-N-methylnitrosamine
- 2
-Benzoyl-2,4
-dichloroacetanilide
These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.
Properties
CAS No. |
612036-81-4 |
---|---|
Molecular Formula |
C15H14ClN5O |
Molecular Weight |
315.76 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C15H14ClN5O/c16-10-6-7-12(20-15(19)21-14(17)18)11(8-10)13(22)9-4-2-1-3-5-9/h1-8H,(H6,17,18,19,20,21) |
InChI Key |
HAJLUVJLYDPZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C(N)N=C(N)N |
Origin of Product |
United States |
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